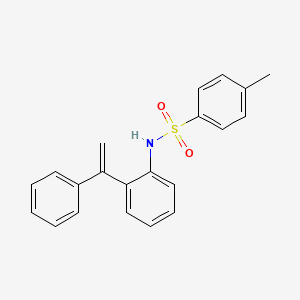
4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide is an organic compound with the molecular formula C21H19NO2S and a molecular weight of 349.45 g/mol . It is a benzenesulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, with additional phenyl and methyl substituents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of N-allyl-4-methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide with 1,2-diphenyldiselane under electrochemical oxidative conditions . This reaction is performed in a simple undivided cell, generating the desired product with high efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of electrochemical oxidative radical cascade cyclization is a preferred method due to its green and efficient nature .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under electrochemical conditions to form seleno-benzazepines.
Substitution: It can participate in electrophilic substitution reactions, particularly in the presence of strong electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include 1,2-diphenyldiselane and various oxidizing agents such as K2S2O8 and I2 . The reactions are typically carried out under mild conditions, often at room temperature, to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include seleno-benzazepines and other selenium-containing heterocycles . These products are valuable in medicinal chemistry and material science due to their unique properties .
Aplicaciones Científicas De Investigación
4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide involves its interaction with molecular targets through oxidative radical cascade cyclization . This process leads to the formation of reactive intermediates that can further react to form complex heterocycles . The compound’s unique structure allows it to participate in various redox reactions, making it a valuable tool in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide
- 4-Methyl-N-(2-((4-nitro-benzylidene)-amino)-phenyl)-benzenesulfonamide
Uniqueness
4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide is unique due to its ability to undergo electrochemical oxidative radical cascade cyclization, a reaction not commonly observed in similar compounds . This property makes it particularly valuable in the synthesis of complex nitrogen-containing heterocycles and selenium-containing compounds .
Propiedades
Fórmula molecular |
C21H19NO2S |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
4-methyl-N-[2-(1-phenylethenyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H19NO2S/c1-16-12-14-19(15-13-16)25(23,24)22-21-11-7-6-10-20(21)17(2)18-8-4-3-5-9-18/h3-15,22H,2H2,1H3 |
Clave InChI |
MVYROPVWCDLUAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


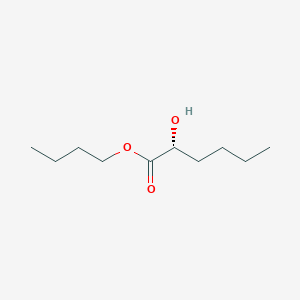
![9,9'-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12517144.png)
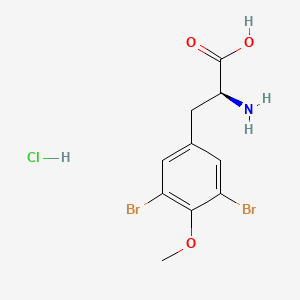
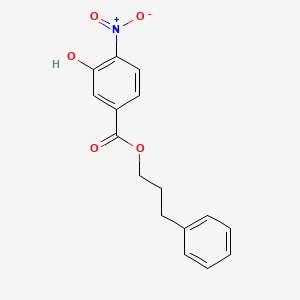
![N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B12517155.png)
![3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12517162.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B12517164.png)
![Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide](/img/structure/B12517171.png)
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate](/img/structure/B12517188.png)
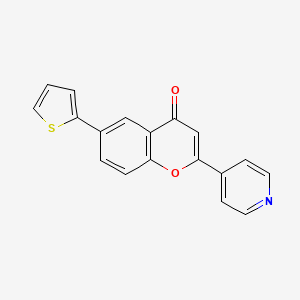
![3-tert-Butyl-2-formyl-4-methoxy-5-[2-(trimethylsilyl)ethoxy]phenyl carbonate](/img/structure/B12517199.png)
![4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B12517201.png)
![6-{2,8-dihydroxy-3a,6,6,9b,11a-pentamethyl-7,10-dioxo-1H,2H,3H,3bH,4H,8H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl}-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12517210.png)
![zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride](/img/structure/B12517211.png)
